5-Chloropyridine-3-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO3S |
|---|---|
Molecular Weight |
193.61 g/mol |
IUPAC Name |
5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10) |
InChI Key |
IMLKWCSVQVETBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways for 5 Chloropyridine 3 Sulfonic Acid
Strategies for Introducing the Sulfonic Acid Moiety onto Chloropyridine Scaffolds
This approach focuses on the direct sulfonation of a 5-chloropyridine precursor. The primary reaction is an electrophilic aromatic substitution, a fundamental process in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgpearson.com
The direct sulfonation of pyridine (B92270) and its derivatives is known to be a challenging transformation. The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and thus deactivating the ring towards attack by electrophiles. wikipedia.orgpearson.com This inherent low reactivity necessitates harsh reaction conditions, such as the use of fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃) at high temperatures, often around 230 °C, to overcome the activation energy barrier. pearson.com
The reaction involves the sulfur trioxide (SO₃) molecule acting as the electrophile. pearson.comaskfilo.com In the context of a 5-chloropyridine precursor, the chlorine atom also influences the reaction's regioselectivity through its own electronic effects. While specific studies detailing the direct sulfonation of 5-chloropyridine are not abundant, the general principles of pyridine sulfonation apply. The goal is to introduce the -SO₃H group at the 3-position of the ring.
The mechanism for the sulfonation of pyridine involves electrophilic aromatic substitution. pearson.com The key steps are as follows:
Generation of the Electrophile : In fuming sulfuric acid, sulfur trioxide (SO₃) is the active electrophile. pearson.com Sometimes, the protonated form, HSO₃⁺, is considered the active electrophile. masterorganicchemistry.com
Electrophilic Attack : The π-electron system of the pyridine ring attacks the sulfur trioxide electrophile. This attack is the rate-determining step. masterorganicchemistry.com
Formation of a Sigma Complex : The attack forms a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. pearson.com
Regioselectivity : Electrophilic substitution on the pyridine ring preferentially occurs at the 3-position. This is because attack at the 2- or 4-positions would result in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is a highly destabilized arrangement. pearson.com Attack at the 3-position avoids this unfavorable state, making the corresponding sigma complex more stable and the 3-substituted product the major outcome. pearson.com
Deprotonation : A weak base in the mixture removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the pyridine ring to yield the final product, pyridine-3-sulfonic acid. masterorganicchemistry.com
For a 5-chloropyridine precursor, the chlorine atom is an ortho-, para-director but is also deactivating. The interplay between the directing effects of the ring nitrogen and the chlorine atom will determine the final position of the sulfonic acid group.
Approaches for Introducing the Chlorine Substituent onto Pyridine-3-sulfonic Acid
This alternative synthetic route involves starting with pyridine-3-sulfonic acid and subsequently introducing the chlorine atom. This can be achieved through direct chlorination of the acid or its more reactive derivatives, such as the corresponding sulfonyl chloride.
The chlorination of pyridine rings, much like sulfonation, is an electrophilic aromatic substitution that requires forcing conditions due to the ring's deactivation. chemrxiv.org A common strategy involves converting the sulfonic acid group into a sulfonyl chloride (-SO₂Cl). This transformation is typically accomplished using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). chemicalbook.com
Interestingly, the process of converting pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride using an excess of a chlorinating agent like phosphorus pentachloride can lead to the simultaneous chlorination of the pyridine ring. Research has shown that when reacting pyridine-3-sulfonic acid with PCl₅, 5-chloropyridine-3-sulfonyl chloride can be formed as a by-product, indicating that the chlorination occurs at the 5-position under these conditions. google.com Another patented process describes the preparation of chloropyridine sulfonic acid chlorides from hydroxypyridine-3-sulfonic acids using a mixture of phosphorus trichloride (PCl₃) and gaseous chlorine. google.com This method results in the substitution of the hydroxyl group and chlorination of the ring in one process. google.com
The regioselectivity of chlorinating pyridine-3-sulfonic acid is a critical aspect of the synthesis. The sulfonic acid group (and the sulfonyl chloride group) is a meta-directing group in electrophilic aromatic substitution. In the pyridine ring, the positions are numbered relative to the nitrogen atom. For pyridine-3-sulfonic acid, the positions available for substitution are 2, 4, 5, and 6.
Position 3 is occupied by the sulfonic acid group.
Positions 2 and 6 (ortho to the nitrogen) and Position 4 (para to the nitrogen) are strongly deactivated towards electrophilic attack. pearson.com
Position 5 is meta to the sulfonic acid group and is the least deactivated position for an incoming electrophile.
Therefore, the combination of the deactivating effect of the pyridine nitrogen and the meta-directing effect of the sulfonic acid/sulfonyl chloride group strongly favors the introduction of the chlorine atom at the 5-position. This regiochemical outcome is consistent with experimental observations where 5-chloropyridine-3-sulfonyl chloride is the product formed. google.com
Various chlorinating agents are employed in the synthesis of chlorinated pyridine derivatives, each with a specific role. The choice of agent depends on the starting material and the desired transformation.
Phosphorus Pentachloride (PCl₅) : This is a powerful chlorinating agent. It is commonly used to convert sulfonic acids into sulfonyl chlorides. chemicalbook.comgoogle.com As noted, when used in excess or under heating, it can also act as the source of electrophilic chlorine to chlorinate the pyridine ring itself. google.com
Phosphorus Oxychloride (POCl₃) : Often used in conjunction with PCl₅, POCl₃ can serve as a solvent and also participate in chlorination reactions, particularly for converting hydroxy-pyridines to chloro-pyridines. google.com
Phosphorus Trichloride (PCl₃) and Chlorine Gas (Cl₂) : This combination is used in a process to prepare chloropyridine sulfonic acid chlorides from hydroxypyridine-3-sulfonic acids. google.comgoogle.com In this system, the mixture effectively replaces the hydroxyl group with chlorine and simultaneously chlorinates the ring. google.com
Thionyl Chloride (SOCl₂) : While primarily known for converting carboxylic acids to acid chlorides, it is also used to convert sulfonic acids to sulfonyl chlorides. Its role in direct ring chlorination of pyridine is less common than that of phosphorus halides.
The following table summarizes the roles of these key chlorinating agents in the context of synthesizing chlorinated pyridine sulfonic acid derivatives.
Table 1: Functions of Common Chlorinating Agents
| Chlorinating Agent | Primary Function | Secondary Function |
|---|---|---|
| Phosphorus Pentachloride (PCl₅) | Conversion of -SO₃H to -SO₂Cl chemicalbook.comgoogle.com | Ring chlorination google.com |
| Phosphorus Oxychloride (POCl₃) | Conversion of -OH to -Cl on the ring google.com | Solvent/Reagent |
| PCl₃ / Cl₂ | Combined ring and functional group chlorination google.comgoogle.com | Dehydration |
| Thionyl Chloride (SOCl₂) | Conversion of -SO₃H to -SO₂Cl | |
Multi-Step Synthetic Sequences and Precursor Transformations
The creation of the 5-Chloropyridine-3-sulfonic acid structure typically relies on the strategic functionalization of pyridine-based precursors. These multi-step approaches allow for the precise introduction of the chloro and sulfonic acid moieties onto the pyridine ring.
Synthesis via N-Oxidation and Subsequent Functionalization (e.g., from 3-Chloropyridine (B48278) N-oxide)
A common strategy in pyridine chemistry involves the activation of the pyridine ring towards nucleophilic substitution through N-oxidation. While direct synthesis of this compound from 3-Chloropyridine N-oxide is not prominently detailed, the synthesis of the parent compound, pyridine-3-sulfonic acid, from this precursor provides a foundational understanding of the reaction sequence.
This process begins with the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide. The N-oxide is then subjected to a reaction with a sulfonating agent, such as sodium sulfite, in an aqueous solution. This nucleophilic substitution reaction, where the sulfite group displaces a leaving group on the pyridine ring, is typically carried out at elevated temperatures and pressures to drive the reaction to completion. For instance, the reaction can be conducted in an autoclave at temperatures around 145°C and pressures of 4 to 5 bar. The resulting pyridine-3-sulfonic acid N-oxide is subsequently reduced to pyridine-3-sulfonic acid, often through hydrogenation in the presence of a catalyst like Raney nickel.
To synthesize the 5-chloro derivative via this pathway, one would need to start with a precursor that already contains the chlorine atom at the 5-position, such as 3,5-dichloropyridine, and proceed through a similar N-oxidation and sulfonation sequence.
Derivatization from Related Aminopyridine or Hydroxypyridine Sulfonic Acids
A more direct approach to this compound involves the derivatization of appropriately substituted pyridine sulfonic acids or their precursors.
One notable, albeit sometimes unintentional, synthesis of a direct precursor involves the reaction of pyridine-3-sulfonic acid with an excess of a chlorinating agent like phosphorus pentachloride. This reaction is intended to produce pyridine-3-sulfonyl chloride; however, an excess of the chlorinating agent can lead to the introduction of a chlorine atom at the 5-position of the pyridine ring, yielding 5-chloropyridine-3-sulfonyl chloride as a byproduct. This sulfonyl chloride can then be readily hydrolyzed to the desired this compound.
Another viable pathway starts with an aminopyridine precursor, specifically 3-amino-5-chloropyridine. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt using sodium nitrite in an acidic medium. This diazonium intermediate can then be reacted with a sulfur source, such as sulfur dioxide in the presence of a copper catalyst, to introduce the sulfonyl chloride group, which is subsequently hydrolyzed.
Similarly, derivatization from a hydroxypyridine sulfonic acid precursor, such as 5-chloro-3-hydroxypyridine sulfonic acid, could be envisioned. The hydroxyl group can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride.
| Precursor | Reagents | Intermediate | Final Product |
| Pyridine-3-sulfonic acid | Excess Phosphorus Pentachloride | 5-Chloropyridine-3-sulfonyl chloride | This compound |
| 3-Amino-5-chloropyridine | 1. Sodium Nitrite, Acid 2. Sulfur Dioxide, Copper Catalyst | 5-Chloropyridine-3-diazonium salt | This compound |
One-Pot Synthetic Strategies in Chloropyridine Production
The development of one-pot syntheses for functionalized pyridines offers advantages in terms of efficiency, reduced waste, and operational simplicity. A one-pot strategy for the synthesis of chloropyridines from aminopyridines via diazotization has been reported. This approach can be conceptually extended to the synthesis of this compound.
Reaction Condition Optimization for Synthetic Efficiency and Yield
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical parameter in the synthesis of this compound and its precursors. For instance, the sulfonation of 3-chloropyridine N-oxide is typically performed at elevated temperatures, around 145°C, to overcome the activation energy barrier for the nucleophilic substitution. This reaction is often conducted in an autoclave under pressures of 4 to 5 bar to maintain the aqueous solvent at the required temperature and to facilitate the reaction.
In the chlorination of pyridine-3-sulfonic acid to its sulfonyl chloride, which can also lead to the formation of the 5-chloro derivative, the reaction temperature is generally maintained between 100°C and 140°C.
Conversely, diazotization reactions involving aminopyridine precursors are highly sensitive to temperature and are typically carried out at low temperatures, often between 0°C and 5°C. This is to ensure the stability of the diazonium salt intermediate and to prevent its premature decomposition.
| Reaction Type | Typical Temperature Range (°C) | Pressure Conditions |
| Sulfonation of Chloropyridine N-oxide | 140 - 150 | 4 - 5 bar |
| Chlorination of Pyridine Sulfonic Acid | 100 - 140 | Atmospheric |
| Diazotization of Aminopyridines | 0 - 5 | Atmospheric |
Solvent System Selection and Impact on Reaction Pathways
The choice of solvent is another pivotal factor that can significantly influence the outcome of the synthesis. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates are all important considerations.
In the synthesis of pyridine-3-sulfonyl chloride and its 5-chloro derivative from pyridine-3-sulfonic acid, non-polar aromatic solvents such as monochlorobenzene or dichlorobenzene are often employed. These solvents are suitable for the high reaction temperatures required and can facilitate the separation of the product.
For one-pot diazotization and subsequent functionalization of aminopyridines, a combination of solvents may be used. For example, the diazotization step might be carried out in a mixture of dimethylformamide and acetonitrile (B52724), which can effectively solvate the reactants and the diazonium intermediate. The subsequent reaction to introduce the sulfonic acid group may proceed in the same solvent system or may require the addition of a co-solvent to modulate the reaction conditions. The use of aqueous solvent systems is also common, particularly in the final hydrolysis of a sulfonyl chloride to the sulfonic acid.
Byproduct Formation and Control during this compound Synthesis
The synthesis of this compound is often accompanied by the formation of various byproducts, including isomers and over-functionalized products. The effective control and mitigation of these impurities are critical for obtaining a high-purity final product.
Characterization and Mitigation of Chloropyridine-3-sulfonyl Chloride Byproducts
A significant byproduct of concern is 5-chloropyridine-3-sulfonyl chloride, which can arise during the synthesis of pyridine-3-sulfonyl chloride. The formation of this byproduct has been attributed to the presence of an excessive amount of chlorinating agents, such as phosphorus pentachloride, in the reaction mixture. This excess reagent can lead to an unintended chlorination at the 5-position of the pyridine ring google.com.
Mitigation of this byproduct primarily involves the careful control of the stoichiometry of the chlorinating agent. By reducing the amount of phosphorus pentachloride used relative to the pyridine-3-sulfonic acid substrate, the formation of 5-chloropyridine-3-sulfonyl chloride can be significantly suppressed google.com.
The table below illustrates the impact of varying reaction conditions on the formation of the 5-chloropyridine-3-sulfonyl chloride byproduct during the synthesis of pyridine-3-sulfonyl chloride, as determined by Gas Chromatography (GC) analysis google.com.
| Yield of Pyridine-3-sulfonyl chloride (%) | Byproduct Area Ratio (5-chloropyridine-3-sulfonyl chloride / pyridine-3-sulfonyl chloride) by GC (%) |
| 82.2 | 0.98 |
| 91.7 | 0.02 |
| 84.0 | 0.01 |
| 87.8 | 0.32 |
As the data indicates, optimizing reaction conditions can lead to a substantial reduction in the formation of the 5-chloropyridine-3-sulfonyl chloride byproduct.
Strategies for Reducing Undesired Isomeric or Over-Functionalized Products
The selective functionalization of the pyridine ring presents a considerable challenge due to the potential for the formation of multiple isomers and over-functionalized products. For instance, in the chlorination of 2-aminopyridine, the formation of 2-amino-3,5-dichloropyridine as an over-chlorination byproduct can occur google.com.
Strategies to minimize these undesired products often revolve around controlling the reaction medium and the stoichiometry of the reagents. In the case of the chlorination of 2-aminopyridine, conducting the reaction in a strongly acidic medium with a Hammett acidity function of less than -3.5 has been shown to favor the selective monochlorination to 2-amino-5-chloropyridine (B124133) while minimizing the formation of the dichloro byproduct. Efficient protonation of the 2-aminopyridine reactant in such a medium leads to a more selective reaction google.com.
Furthermore, avoiding prolonged reaction times can also be crucial in preventing the formation of over-chlorinated products google.com. The careful selection of solvents and reaction temperatures can also play a significant role in directing the regioselectivity of the reaction and preventing the formation of undesired isomers. While specific catalytic strategies for minimizing isomeric and over-functionalized products in the direct synthesis of this compound are not well-documented, the principles of controlling reaction conditions and reagent stoichiometry remain paramount.
Chemical Reactivity and Derivatization of 5 Chloropyridine 3 Sulfonic Acid
Transformations Involving the Sulfonic Acid Group
The sulfonic acid moiety is a strong electron-withdrawing group and can be converted into several other functional groups, enhancing the synthetic utility of the parent molecule.
Conversion to 5-Chloropyridine-3-sulfonyl Chloride as a Synthetic Intermediate
A key transformation of 5-chloropyridine-3-sulfonic acid is its conversion to 5-chloropyridine-3-sulfonyl chloride. This highly reactive intermediate serves as a gateway to a variety of sulfonamide derivatives and other sulfur-containing compounds. The chlorination of the sulfonic acid is typically achieved using standard chlorinating agents.
For instance, the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in a solvent like monochlorobenzene at elevated temperatures (110-130°C) can yield the corresponding sulfonyl chloride. google.com However, this method can sometimes lead to the formation of 5-chloropyridine-3-sulfonyl chloride as a byproduct, indicating that the reaction conditions can also induce chlorination of the pyridine (B92270) ring. google.com To suppress the formation of this byproduct, careful control of the amount of phosphorus pentachloride used is crucial. google.comgoogle.com Another established method involves heating a mixture of the sulfonic acid with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com
The resulting 5-chloropyridine-3-sulfonyl chloride is a valuable synthetic intermediate. nih.gov Its structure has been confirmed by various analytical techniques, and its chemical properties are well-documented. nih.gov
Table 1: Synthesis of 5-Chloropyridine-3-sulfonyl Chloride
| Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Pyridine-3-sulfonic acid | Phosphorus pentachloride, Monochlorobenzene | 110-130°C | Pyridine-3-sulfonyl chloride (with 5-chloropyridine-3-sulfonyl chloride as a potential byproduct) | google.com |
Synthesis of 5-Chloropyridine-3-sulfonamide and Related Sulfonamide Derivatives
The sulfonyl chloride group of 5-chloropyridine-3-sulfonyl chloride readily reacts with ammonia (B1221849) or primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone for the synthesis of a wide array of sulfonamide derivatives, many of which are of interest in medicinal chemistry.
The general procedure involves reacting the sulfonyl chloride with the desired amine, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The specific reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield and purity of the resulting sulfonamide.
Reduction Pathways of the Sulfonic Acid Moiety
While less common, the sulfonic acid group can undergo reduction. For example, in a related compound, 6-Amino-5-chloropyridine-3-sulfonic acid, the sulfonic acid group can be reduced to a sulfonamide using potent reducing agents like lithium aluminum hydride. It is important to note that the direct reduction of the sulfonic acid to a thiol or other lower oxidation state sulfur species can be challenging and may require specific and powerful reducing agents.
Reactions at the Chlorine Substituent
The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic attack and can participate in metal-catalyzed cross-coupling reactions, providing another avenue for structural modification.
Nucleophilic Aromatic Substitution Reactions at the 5-Position
The chlorine atom on the pyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the sulfonic acid group facilitates this type of reaction, particularly at the positions ortho and para to the nitrogen. youtube.com
Metal-Catalyzed Cross-Coupling Reactions of the Chloropyridine Core (e.g., Suzuki-Miyaura)
The chlorine atom of this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. nih.govorganic-chemistry.org
The Suzuki-Miyaura coupling typically involves the reaction of the chloropyridine derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov While challenging with some nitrogen-containing heterocycles, advancements in catalyst systems have enabled the efficient coupling of a broad range of substrates. nih.govorganic-chemistry.org This methodology provides a convergent and efficient route to complex biaryl structures that would be difficult to access through other means.
Table 2: Metal-Catalyzed Cross-Coupling of Chloropyridines
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
|---|
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring of this compound is a key center of reactivity, primarily due to its available lone pair of electrons, which imparts basic and nucleophilic properties.
Salt Formation and Protonation Studies
The nitrogen atom in the pyridine ring behaves as a Lewis base, readily undergoing protonation in the presence of acids to form pyridinium (B92312) salts. This reactivity is fundamental to its chemical behavior and handling. The protonation of pyridine derivatives is significantly influenced by the acidity of the medium. For related compounds like 2-aminopyridine, achieving substantially complete protonation requires a strongly acidic medium, often quantified by a Hammett acidity function (H₀) value below -3.5. google.com This process is crucial as it can direct the regioselectivity of subsequent reactions by altering the electronic distribution within the aromatic ring. google.com
In the case of this compound, the presence of the electron-withdrawing chloro and sulfonic acid groups decreases the basicity of the pyridine nitrogen compared to pyridine itself. However, it can still be protonated by strong acids to form the corresponding hydrochloride or other salts. google.com The formation of such salts alters the compound's physical properties, such as solubility.
Furthermore, the pyridine nitrogen can be targeted by electrophilic aminating reagents. For instance, pyridine and its derivatives react with reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH) to yield N-aminopyridinium salts. nih.gov The counteranion of these salts can be exchanged through deprotonation to form a pyridinium ylide, followed by reprotonation with a different acid. nih.gov
Table 1: Protonation and Salt Formation Characteristics
| Feature | Description | Reference |
|---|---|---|
| Basicity | The pyridine nitrogen possesses a lone pair of electrons, rendering it basic and susceptible to protonation. | wikipedia.org |
| Salt Formation | Reacts with strong acids to form pyridinium salts, such as the hydrochloride salt. | google.com |
| Acidity of Medium | The extent of protonation is dependent on the acidity of the solvent system, with stronger acids leading to more complete protonation. | google.com |
| N-Amination | Can react with electrophilic aminating agents to form N-aminopyridinium salts. | nih.gov |
Coordination Chemistry and Ligand Interactions with Metal Centers
The lone pair of electrons on the pyridine nitrogen enables this compound to act as a ligand in coordination complexes with various metal centers. wikipedia.orgpurdue.edu Pyridine and its derivatives are known to form stable complexes with a wide range of transition metals, where the nitrogen atom donates its electron pair to an empty orbital of the metal ion, forming a coordinate covalent bond. wikipedia.orgpurdue.edufiveable.me
The coordination number and the geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) depend on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgpurdue.edu Common examples of metal-pyridine complexes include those of the type [MCl₂(py)₄]ⁿ⁺ and [MCl₃(py)₃]. wikipedia.org While specific studies on the coordination complexes of this compound are not extensively detailed in the provided results, its behavior can be inferred from the principles of pyridine chemistry. The electronic properties of the pyridine ring, modified by the chloro and sulfonic acid substituents, will influence the strength of the metal-ligand bond.
The ability of related sulfonated aromatic molecules, such as porphyrins, to act as ligands for numerous metal ions highlights the rich coordination chemistry potential of such functionalized heterocycles. mdpi.com The presence of multiple coordination sites (the nitrogen atom and potentially the sulfonate group) could allow this compound to act as a monodentate or even a bidentate ligand under certain conditions.
Table 2: Potential Coordination Interactions
| Metal Ion Property | Influence on Coordination | Reference |
|---|---|---|
| Lewis Acidity | The pyridine nitrogen acts as a Lewis base, donating electrons to a Lewis acidic metal center. | wikipedia.org |
| Coordination Geometry | Can form complexes with various geometries, including tetrahedral and octahedral, depending on the metal. | wikipedia.org |
| Ligand Type | Classified as an 'L-type' ligand, donating two electrons to the metal center. | wikipedia.org |
| Complex Stability | The stability of the resulting complex is influenced by the nature of the metal and the electronic effects of the substituents on the pyridine ring. | fiveable.me |
Derivatization for Complex Chemical Architectures
The dual functionality of this compound, possessing both a reactive pyridine core and versatile chloro and sulfonic acid groups, makes it a valuable intermediate in the synthesis of more elaborate molecules.
Building Block Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science. sigmaaldrich.comossila.com Pyridine derivatives are among the most important building blocks used in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. sigmaaldrich.comossila.com
This compound serves as a versatile building block for constructing more complex heterocyclic systems. The chlorine atom can be substituted by various nucleophiles, and the sulfonic acid group can be converted into other functional groups like sulfonamides or sulfonyl chlorides, providing multiple avenues for derivatization. bldpharm.com For example, related compounds like 2-amino-5-chloropyridine (B124133) can be used as a precursor to synthesize herbicidal imidazo[4,5-b]pyridine derivatives. google.com Similarly, other substituted pyridines are used to create complex fused ring systems like 1,2,3-triazolo[4,5-b]pyridines. beilstein-journals.orgresearchgate.net The strategic application of this compound allows for the introduction of the specific 5-chloro-3-pyridylsulfonyl moiety into larger, more complex molecular architectures.
Precursor Role in the Synthesis of Specialty Chemicals and Agrochemicals
The structural motifs present in this compound are found in various commercially important products. Its derivatives serve as key precursors in the industrial production of specialty chemicals and agrochemicals. For instance, the related compound 6-amino-5-chloropyridine-3-sulfonic acid is explicitly used for this purpose, emphasizing the industrial relevance of this chemical family.
The synthesis of pyridine-3-sulfonic acid from 3-chloropyridine (B48278) via an N-oxide intermediate demonstrates an industrial route for preparing such compounds, which are valuable starting materials. google.com Furthermore, derivatives of 2-amino-5-chloropyridine are utilized in the creation of herbicides, indicating the importance of the chloropyridine scaffold in the agrochemical industry. google.com The reactivity of the chloro and sulfonic acid groups allows for the molecule to be incorporated into larger, active compounds, underscoring its role as a crucial intermediate.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminopyridine |
| Pyridine |
| N-aminopyridinium salts |
| Pyridinium ylide |
| Hydroxylamine-O-sulfonic acid |
| Mesitylsulfonyl hydroxylamine |
| 2-amino-5-chloropyridine |
| Imidazo[4,5-b]pyridine |
| 1,2,3-triazolo[4,5-b]pyridines |
| 6-Amino-5-chloropyridine-3-sulfonic acid |
| Pyridine-3-sulfonic acid |
| 3-Chloropyridine |
| Sulfonamides |
Advanced Analytical Methodologies for 5 Chloropyridine 3 Sulfonic Acid Research
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-chloropyridine-3-sulfonic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds. For this compound, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.
¹H NMR: The proton NMR spectrum of a related compound, 3-chloropyridine (B48278), shows distinct signals for the protons on the pyridine (B92270) ring. chemicalbook.com In a 300 MHz spectrometer using DMSO as a solvent, the chemical shifts are observed at approximately 8.79, 7.99, 7.57, and 8.68 ppm. chemicalbook.com These shifts and their coupling constants provide valuable information about the electronic environment of each proton and their spatial relationships, which is fundamental in confirming the substitution pattern on the pyridine ring of this compound.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For a similar compound, 2-chloropyridine, the carbon signals appear at specific chemical shifts, which helps in assigning the carbon atoms within the heterocyclic ring. chemicalbook.com Analysis of these shifts in this compound allows for the unambiguous identification of each carbon atom, including those bearing the chloro and sulfonic acid groups.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly sensitive to its electronic environment and can confirm the presence and nature of the heterocyclic core. researchgate.net
Table 1: Representative NMR Data for Chlorinated Pyridine Derivatives
| Nucleus | Compound | Solvent | Chemical Shifts (ppm) |
| ¹H | 3-Chloropyridine | DMSO | 8.79, 8.68, 7.99, 7.57 chemicalbook.com |
| ¹³C | 2-Chloropyridine | CDCl₃ | Not explicitly provided, but available chemicalbook.com |
| ¹⁵N | 3-substituted 1-methyl-5-chloropyrazole | CDCl₃ | Data available for related azoles researchgate.net |
This table presents data for related compounds to illustrate the type of information obtained from NMR spectroscopy. Specific data for this compound would require direct experimental measurement.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The presence of the sulfonic acid group (-SO₃H) would be indicated by strong and broad absorption bands for the O-H stretching, typically in the range of 2500-3300 cm⁻¹. instanano.comlibretexts.org Additionally, characteristic stretching vibrations for the S=O bonds would appear in the region of 1000-1250 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically below 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present. libretexts.org
Table 2: Expected FTIR Absorption Ranges for this compound Functional Groups
| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |
| Sulfonic Acid | O-H Stretch | 2500-3300 (broad) instanano.comlibretexts.org |
| Sulfonic Acid | S=O Stretch | 1000-1250 |
| Pyridine Ring | C=C and C=N Stretch | ~1400-1600 |
| Aromatic C-H | C-H Stretch | ~3000-3100 |
| Chloro Group | C-Cl Stretch | < 800 |
This table provides general ranges for the expected functional group absorptions.
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, HRMAS NMR for specific applications)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. nih.gov
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method. nih.gov It couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This technique can be used to confirm the molecular weight of this compound by observing its molecular ion peak ([M+H]⁺ or [M-H]⁻). Further fragmentation in the second mass analyzer (MS/MS) provides structural information by breaking the molecule into smaller, predictable fragments. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the compound. rsc.org This is a powerful tool for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in a sample.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. bldpharm.compatsnap.comnih.gov
A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). patsnap.comnih.gov Detection is often carried out using a UV detector at a wavelength where the compound exhibits strong absorbance. nih.gov By comparing the peak area of the sample to that of a known standard, the purity and concentration of this compound can be accurately determined. The method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govptfarm.pl
Table 3: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives
| Parameter | Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | nih.gov |
| Mobile Phase | Water (pH adjusted) : Methanol (50:50 v/v) | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Column Temperature | 40°C | nih.gov |
This table provides an example of HPLC conditions used for a related compound and serves as a starting point for method development for this compound.
Gas Chromatography (GC) for Volatile Component Analysis
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique is crucial for the analysis of any volatile impurities that may be present in the sample. nih.govresearchgate.net These could include residual solvents from the synthesis or volatile starting materials. nih.gov
GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. mdpi.com Coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of these volatile components, providing a comprehensive purity profile of the this compound sample. nih.gov
Advanced Separation Protocols for Isomeric Compounds
The analysis and purification of this compound often require sophisticated separation techniques to resolve it from its potential positional isomers, such as 2-chloropyridine-3-sulfonic acid, 4-chloropyridine-3-sulfonic acid, and 6-chloropyridine-3-sulfonic acid, as well as other related impurities. The inherent polarity and ionic nature of sulfonic acids necessitate advanced analytical methodologies beyond standard chromatography.
Ion-Pair Chromatography (IPC): This technique is a powerful variation of reversed-phase high-performance liquid chromatography (HPLC) adept at separating ionic and highly polar compounds on non-polar stationary phases. itwreagents.comtechnologynetworks.comcdhfinechemical.com In the context of this compound and its isomers, IPC involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a large ionic molecule with a hydrophobic region and a charge opposite to the analyte. thermofisher.com For the anionic sulfonic acid group, a cationic ion-pairing reagent, such as a tetraalkylammonium salt, would be employed. cdhfinechemical.com
The fundamental principle of IPC involves the formation of a neutral ion pair between the analyte and the reagent in the mobile phase. This newly formed complex exhibits increased hydrophobicity, allowing for enhanced retention and interaction with the reversed-phase column (e.g., C8 or C18). technologynetworks.com The separation of different isomers is then achieved based on the subtle differences in the hydrophobicity and steric configuration of the ion pairs. The concentration and type of the ion-pairing reagent, as well as the organic modifier in the mobile phase, are critical parameters that can be fine-tuned to optimize the separation. thermofisher.com
A key advantage of IPC is the ability to use conventional reversed-phase columns, which are widely available and robust. Furthermore, by carefully selecting an ion-pairing reagent that lacks a strong UV chromophore, sensitive detection of the separated isomers can be achieved using UV detectors. itwreagents.com
Table 1: Key Parameters in Ion-Pair Chromatography for Isomeric Sulfonic Acid Separation
| Parameter | Description | Typical Values/Examples |
| Stationary Phase | Non-polar bonded silica | C8, C18 |
| Mobile Phase | Aqueous buffer with organic modifier | Water/Acetonitrile, Water/Methanol |
| Ion-Pairing Reagent | Cationic surfactant for anionic analytes | Tetrabutylammonium hydroxide, Trialkylamines |
| Reagent Concentration | Affects retention time and resolution | Typically in the millimolar (mM) range |
| pH of Mobile Phase | Controls the ionization state of the analyte | Adjusted to ensure the sulfonic acid is deprotonated |
| Detector | For monitoring the column effluent | UV-Vis, Mass Spectrometry (MS) |
Capillary Electrophoresis (CE): Capillary electrophoresis has emerged as a high-resolution separation technique with exceptional efficiency, making it well-suited for the analysis of closely related isomers. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio in an electric field. nih.gov For isomeric chloropyridine sulfonic acids, their identical mass and subtle differences in charge distribution and hydrodynamic radius can be exploited for separation.
The use of additives in the background electrolyte (BGE) can significantly enhance the selectivity of the separation. For instance, cyclodextrins are widely used as chiral selectors in CE to resolve enantiomers, but they can also aid in the separation of positional isomers. nih.govmdpi.comnih.govmdpi.com The inclusion of a cyclodextrin (B1172386) in the BGE can create differential interactions with the isomers of this compound, leading to variations in their effective electrophoretic mobility and thus, separation. The choice of the specific cyclodextrin and its concentration is crucial for optimizing the resolution. nih.gov
The primary advantages of CE include high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com This makes it a valuable tool for both qualitative and quantitative analysis of isomeric impurities in this compound samples.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction can provide precise information on its molecular geometry, conformation, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound is not publicly available, data for the closely related pyridine-3-sulfonic acid exists in the Cambridge Structural Database (CSD). nih.gov The study of such related structures provides valuable insights into the expected bonding and packing arrangements. For instance, the crystal structure of pyridine-3-sulfonic acid reveals the zwitterionic nature of the molecule in the solid state, with the sulfonic acid proton transferred to the pyridine nitrogen.
Furthermore, X-ray crystallographic studies on substituted chloropyridines, such as 5-chloropyridine-2,3-diamine, demonstrate the utility of this technique in defining precise bond lengths and angles within the chloropyridine ring system. researchgate.net In the case of 5-chloropyridine-2,3-diamine, the analysis revealed details about the pyramidal configuration of the amino groups and their involvement in intermolecular hydrogen bonding. researchgate.net
For this compound, an X-ray diffraction study would be expected to elucidate:
The precise bond lengths and angles of the pyridine ring and the sulfonic acid group.
The conformation of the sulfonic acid group relative to the pyridine ring.
The nature and extent of intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group and the pyridine nitrogen.
Table 2: Expected Structural Information from X-ray Diffraction of this compound
| Structural Parameter | Expected Information | Significance |
| Bond Lengths (e.g., C-Cl, C-S, S-O) | Precise interatomic distances | Confirms the covalent structure and provides insight into bond order and hybridization. |
| Bond Angles (e.g., C-S-O, C-C-N) | The angles between adjacent bonds | Defines the molecular geometry and reveals any steric strain. |
| Torsion Angles | The dihedral angles between planes | Describes the conformation of the sulfonic acid group relative to the pyridine ring. |
| Hydrogen Bonding | Identification of hydrogen bond donors and acceptors and their distances/angles | Elucidates the key intermolecular forces governing the crystal packing. |
| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal | Characterizes the crystal system and provides a basis for polymorphism studies. |
The data obtained from such studies are crucial for understanding the physicochemical properties of this compound, including its solubility, melting point, and stability.
Computational and Theoretical Chemistry Studies of 5 Chloropyridine 3 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed study of molecular systems. For 5-Chloropyridine-3-sulfonic acid, these calculations can illuminate its fundamental electronic properties and predict its behavior in chemical reactions.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) stands out as a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311G+(d,p), is a common choice for these calculations. nih.gov For this compound, the first step in a DFT study would be geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine various energetic properties that are critical for understanding the molecule's stability and reactivity. These properties are summarized in the table below.
| Calculated Property | Description | Significance for this compound |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | A lower total energy indicates higher stability. |
| Energy of HOMO | The energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| Energy of LUMO | The energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the ease of oxidation. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the ease of reduction. |
These energetic parameters provide a quantitative basis for predicting how this compound will interact with other chemical species.
Analysis of Electrostatic Potential Maps for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for attack by electrophiles. In this compound, these regions would be expected around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine (B92270) ring.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for attack by nucleophiles. For this compound, positive regions would be anticipated around the hydrogen atom of the sulfonic acid group and potentially on the carbon atoms of the pyridine ring, influenced by the electron-withdrawing effects of the chlorine and sulfonic acid groups.
Green Regions: Represent areas of neutral or near-zero potential.
The analysis of the MEP map provides a qualitative but powerful prediction of the molecule's reactive behavior, guiding the design of chemical reactions.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to trace the energetic pathway of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves calculating the structures and energies of reactants, transition states, intermediates, and products. For instance, understanding the mechanism of sulfonation of 5-chloropyridine to form this compound, or its subsequent reactions, can be achieved through these methods.
By mapping the potential energy surface, chemists can identify the lowest energy reaction pathway and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and minimize the formation of byproducts. For example, in the synthesis of related compounds, computational studies have been used to understand the formation of by-products. google.com
In Silico Prediction of Chemical Transformations and Derivatization Pathways
The predictive power of computational chemistry extends to the exploration of new chemical transformations and the design of novel derivatives. By understanding the reactive sites of this compound, as revealed by tools like Fukui functions and electrostatic potential maps, chemists can predict how the molecule will react with a wide range of reagents. nih.gov
Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attack. nih.gov
Molecular Docking: If this compound or its derivatives are being considered for biological applications, molecular docking simulations can predict how these molecules might bind to the active site of a protein. nih.gov This can guide the design of new molecules with enhanced biological activity.
Through these in silico screening methods, a large number of potential reactions and derivatives can be evaluated computationally before any experiments are conducted in the laboratory. This virtual screening approach saves significant time and resources, accelerating the discovery of new compounds with desired properties.
Environmental Fate and Degradation Research of 5 Chloropyridine 3 Sulfonic Acid
Photodegradation Pathways and Kinetics in Aqueous Environments
There is currently no available research detailing the photodegradation pathways or kinetics of 5-Chloropyridine-3-sulfonic acid in aqueous environments. Scientific investigation is required to understand how this compound behaves under the influence of sunlight in water systems, including the rate of its degradation and the chemical transformations it undergoes.
Identification and Characterization of Degradation Byproducts and Environmental Metabolites
No studies have been published that identify or characterize the degradation byproducts and environmental metabolites of this compound. Research in this area is crucial for assessing the full environmental impact of the compound, as its transformation products could be more or less toxic and persistent than the parent molecule.
Methodologies for Assessing Environmental Mobility and Distribution
There is a lack of established or reported methodologies specifically for assessing the environmental mobility and distribution of this compound. Development and validation of analytical methods are necessary to track its movement through ecosystems and to understand its potential for leaching into groundwater or accumulating in specific environmental sinks.
Applications in Industrial and Chemical Synthesis Processes
Role as an Intermediate in Fine Chemical Manufacturing
5-Chloropyridine-3-sulfonic acid is a significant intermediate in the synthesis of more complex chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its primary role is as a precursor for the synthesis of 5-chloropyridine-3-sulfonyl chloride. chemicalbook.com This sulfonyl chloride derivative is a key reagent in the preparation of certain proton pump inhibitors, a class of drugs used to reduce stomach acid production. chemicalbook.com
The conversion of this compound to its corresponding sulfonyl chloride is a critical step that enables subsequent reactions to build more complex molecular architectures. The sulfonic acid group itself can be challenging to use in certain coupling reactions, whereas the sulfonyl chloride is a more reactive functional group.
Furthermore, chloropyridine derivatives, in general, are widely used as intermediates in the production of various fine chemicals, including fungicides, insecticides, antihistamines, and antiarrhythmics. chempanda.com The presence of both a chloro and a sulfonic acid group on the pyridine (B92270) ring of this compound offers multiple reaction sites, making it a versatile building block in organic synthesis. The chlorine atom can undergo nucleophilic substitution reactions, while the sulfonic acid group can be converted to other functional groups or used to influence the solubility of the molecule.
Research has also indicated that related compounds, such as 6-amino-5-chloropyridine-3-sulfonic acid, are utilized as building blocks for creating bioactive molecules and in studies focusing on enzyme inhibitors. This suggests a broader potential for this compound as a foundational molecule in the development of new chemical entities with biological activity.
Industrial Scale-Up Considerations for Production Methodologies
The industrial-scale production of pyridine sulfonic acids and their derivatives presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. While specific scale-up data for this compound is not extensively detailed in publicly available literature, insights can be drawn from the industrial production of related compounds like pyridine-3-sulfonic acid and other chloropyridine sulfonic acid chlorides. google.comgoogle.com
A key consideration is the management of highly reactive and corrosive reagents often used in the synthesis, such as chlorosulfonic acid and phosphorus pentachloride. nih.govgoogle.com On a large scale, the exothermic nature of these reactions can lead to thermal runaway if not properly controlled. nih.gov Therefore, robust temperature control systems and careful, often slow, addition of reagents are critical. google.com
Another significant challenge is the evolution of hazardous gases, such as hydrogen chloride, which requires specialized reactor designs and off-gas scrubbing systems to ensure worker safety and environmental protection. google.com
The choice of solvent is also a critical parameter in the industrial scale-up. For instance, in the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid, the use of specific solvents like chlorobenzene (B131634) or trifluoromethylbenzene has been shown to suppress the formation of byproducts, including 5-chloropyridine-3-sulfonyl chloride, leading to a purer product and simplifying downstream processing. google.comgoogleapis.com
Purification of the final product on an industrial scale often involves multiple steps, including distillation, crystallization, and washing, to remove unreacted starting materials, byproducts, and residual solvents. google.comgoogle.com The development of an efficient and scalable purification strategy is essential for achieving the desired product purity and maximizing yield.
The table below summarizes some of the key parameters and challenges in the industrial production of related pyridine sulfonic acid derivatives, which are likely to be relevant for the scale-up of this compound production.
| Parameter | Industrial Scale-Up Consideration | Source |
| Reaction Temperature | Strict control is necessary to manage exothermic reactions and prevent the formation of byproducts. High temperatures can also lead to the release of corrosive vapors. | google.com |
| Reagent Addition | Slow and controlled addition of highly reactive reagents like phosphorus pentachloride is crucial to prevent runaway reactions. | google.comwipo.int |
| Solvent Selection | The choice of solvent can significantly impact reaction safety, byproduct formation, and ease of purification. | google.comgoogleapis.com |
| Byproduct Management | The formation of byproducts, such as undesired isomers or decomposition products, needs to be minimized through optimized reaction conditions. | google.com |
| Material Handling | The use of corrosive and hazardous materials necessitates specialized equipment and handling procedures to ensure safety. | google.comnih.gov |
| Purification | Scalable and efficient purification methods, such as distillation and recrystallization, are required to achieve high product purity. | google.comgoogle.com |
Integration into Continuous Flow Reactor Systems for Synthesis
The synthesis of sulfonyl chlorides and related compounds is increasingly being explored in continuous flow reactor systems to address the safety and efficiency challenges associated with traditional batch processing. nih.gov While specific studies on the continuous flow synthesis of this compound are not prominent, the general principles and advantages of flow chemistry are highly applicable to its production.
Continuous flow systems offer superior heat and mass transfer compared to batch reactors, which is particularly beneficial for managing the highly exothermic reactions often involved in sulfonation and chlorination processes. nih.gov The small reactor volumes and high surface-area-to-volume ratios allow for rapid and efficient dissipation of heat, significantly reducing the risk of thermal runaway. nih.gov
The use of hazardous reagents, a common feature in the synthesis of sulfonyl chlorides, can be managed more safely in a continuous flow setup. The small quantities of reagents present in the reactor at any given time minimize the potential impact of an accidental release or runaway reaction. nih.gov
Recent advancements have demonstrated the successful application of continuous flow systems for the synthesis of various aryl sulfonyl chlorides, highlighting the potential for adapting these methodologies for the production of this compound and its derivatives. nih.gov These systems can also incorporate in-line purification and analysis techniques, further enhancing process efficiency and control.
Utilization in the Development of Advanced Purification Techniques for Chemical Production
The purification of sulfonic acids like this compound is crucial to ensure its quality and suitability for subsequent synthetic steps. Advanced purification techniques are employed to remove impurities such as unreacted starting materials, byproducts, and residual solvents.
A common method for purifying sulfonic acids is recrystallization from water or aqueous ethanol. chemicalbook.com This technique leverages the high solubility of sulfonic acids in water and their lower solubility in organic solvents to separate them from less polar impurities. lookchem.com For higher-melting sulfonic acids, recrystallization is often the preferred method. lookchem.com
For the removal of residual water, azeotropic distillation with a solvent like toluene (B28343) can be employed. lookchem.com This method is effective for drying the sulfonic acid without causing significant decomposition.
In industrial processes, purification often involves a series of steps. For example, in the production of pyridine-3-sulfonic acid, a multi-step purification process has been described that includes treatment with activated charcoal to remove colored impurities, followed by distillation to remove water, and finally precipitation of the pure product by adding an anti-solvent like ethanol. google.comgoogle.com The product is then washed with a solvent like methanol (B129727) to remove any remaining soluble impurities. google.com
The table below outlines a typical multi-step purification process for a pyridine sulfonic acid, which could be adapted for this compound.
| Purification Step | Purpose | Reagents/Solvents | Source |
| Activated Charcoal Treatment | Removal of colored impurities and other minor organic contaminants. | Activated Charcoal (e.g., Eponit) | google.comgoogle.com |
| Distillation | Removal of water from the reaction mixture. | Not applicable | google.com |
| Precipitation/Crystallization | Isolation of the pure sulfonic acid from the solution. | Ethanol | google.comgoogle.com |
| Washing | Removal of residual soluble impurities from the isolated product. | Methanol | google.com |
These advanced purification techniques are essential for producing this compound of high purity, which is a critical requirement for its use in the synthesis of fine chemicals and pharmaceuticals.
Q & A
Q. What are the recommended laboratory synthesis methods for 5-Chloropyridine-3-sulfonic acid, and how can reaction conditions be optimized for high yield?
Answer: The synthesis typically involves sequential chlorination and sulfonation of pyridine derivatives. A common approach is reacting 5-chloropyridine with sulfonic acid under controlled conditions (e.g., 80–100°C, inert atmosphere) using catalysts like FeCl₃ or H₂SO₄. Optimization requires adjusting molar ratios (e.g., 1:1.2 for pyridine-to-sulfonating agent), reaction time (6–12 hours), and purification via recrystallization or column chromatography. Monitoring pH during sulfonation ensures minimal side-product formation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store in a cool, ventilated area away from oxidizers.
- In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for specific first-aid measures, including antidote administration for severe cases .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and chlorine/sulfonic group positions.
- HPLC (with UV detection) quantifies purity (>98% for pharmaceutical intermediates).
- Mass spectrometry (MS) validates molecular weight (e.g., m/z = 193.6 for C₅H₄ClNO₃S).
- Titration with NaOH determines sulfonic acid content .
Advanced Research Questions
Q. How can researchers design substitution reactions to modify the chlorine atom in this compound, and what analytical techniques validate these modifications?
Answer: The chlorine atom is susceptible to nucleophilic substitution. For example:
- Amination: React with NH₃/EtOH at 60°C to form sulfonamide derivatives.
- Alkoxylation: Use NaOR (R = Me, Et) in THF under reflux.
Validate using ¹H NMR (loss of Cl-coupled protons) and FT-IR (appearance of N–H or C–O stretches). Kinetic studies via HPLC track reaction progress .
Q. In medicinal chemistry, how is this compound utilized as a building block, and what strategies enhance its bioactivity?
Answer: It serves as a precursor for sulfonamide-based drugs. Bioactivity enhancement strategies include:
- Introducing electron-withdrawing groups (e.g., –NO₂) to stabilize sulfonic acid moieties.
- Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl structures with improved target binding.
- Co-crystallization studies (e.g., X-ray diffraction) guide structural optimization for receptor interactions .
Q. What methodologies resolve contradictions in reported reaction yields for sulfonation steps in synthesizing this compound?
Answer: Contradictions arise from variable sulfonating agent purity (e.g., H₂SO₄ vs. SO₃) or moisture sensitivity. Resolve via:
Q. How can silica-supported catalysts improve the synthesis of derivatives from this compound?
Answer: Catalysts like silica-bonded S-sulfonic acid (SBSSA) (synthesized via chlorosulfonic acid and MPS) enable:
Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
